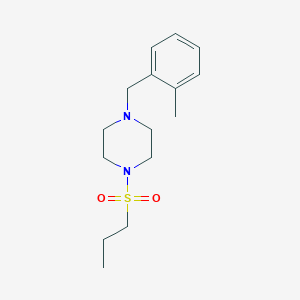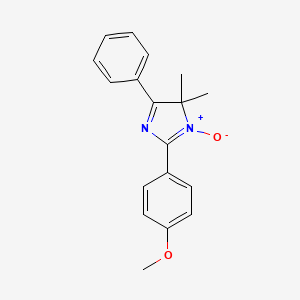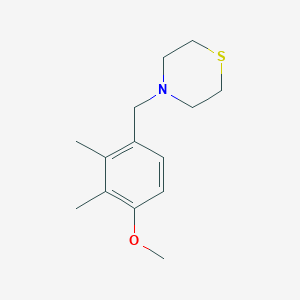
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This molecule is a thiomorpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The exact mechanism of action of 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been shown to inhibit the growth of certain fungi and bacteria, suggesting its potential as an antibiotic. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine in lab experiments is its potential as a starting material for the synthesis of various antitumor agents. Additionally, its antifungal and antibacterial properties make it a potential candidate for the development of new antibiotics. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for research on 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine. One direction is to further investigate its mechanism of action, which may help to identify new targets for the development of therapeutic agents. Another direction is to explore its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further research is needed to determine its potential as a treatment for inflammatory diseases.
合成法
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine can be synthesized using different methods, including the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with thiomorpholine in the presence of a base. Another method involves the reaction of 4-methoxy-2,3-dimethylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This dithiocarbamate can then be reacted with epichlorohydrin to produce 4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine.
科学的研究の応用
4-(4-methoxy-2,3-dimethylbenzyl)thiomorpholine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, and it has been used as a starting material for the synthesis of various antitumor agents. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-[(4-methoxy-2,3-dimethylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-12(2)14(16-3)5-4-13(11)10-15-6-8-17-9-7-15/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARVNBQOOPZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methoxy-2,3-dimethylbenzyl)thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)
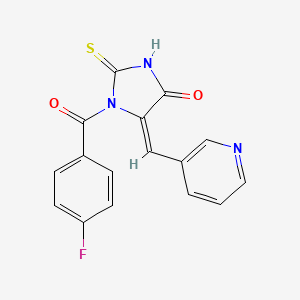
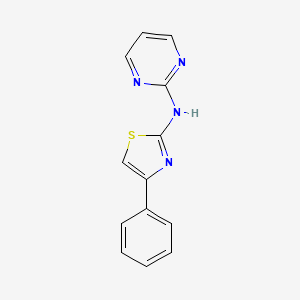
![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)

![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
